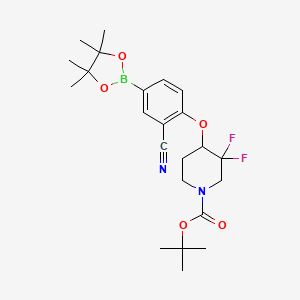

tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate

Descripción

tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is a boronic ester-containing piperidine derivative with a complex molecular architecture. Key structural features include:

- A tert-butyl carbamate group at the piperidine nitrogen, serving as a protective moiety for amine functionality.

- A 3,3-difluoropiperidine ring, which introduces conformational rigidity and electronic effects due to fluorine’s electronegativity.

- A phenoxy linker substituted with a cyano group (electron-withdrawing) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester), enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for constructing biaryl systems or fluorinated drug candidates.

Propiedades

Fórmula molecular |

C23H31BF2N2O5 |

|---|---|

Peso molecular |

464.3 g/mol |

Nombre IUPAC |

tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C23H31BF2N2O5/c1-20(2,3)31-19(29)28-11-10-18(23(25,26)14-28)30-17-9-8-16(12-15(17)13-27)24-32-21(4,5)22(6,7)33-24/h8-9,12,18H,10-11,14H2,1-7H3 |

Clave InChI |

QKNOZPVEEPCTKB-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3(F)F)C(=O)OC(C)(C)C)C#N |

Origen del producto |

United States |

Métodos De Preparación

Key Structural Features and Synthetic Challenges

The target compound features a multifunctional piperidine scaffold with:

- tert-Butyl carbamate protection at the 1-position.

- 3,3-Difluoro substitution on the piperidine ring.

- Phenoxy linkage at the 4-position, bearing a cyano group and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester).

Key synthetic challenges include:

Synthetic Routes

Route 1: Sequential Functionalization of Piperidine Core

Step 1: Synthesis of tert-Butyl 3,3-Difluoropiperidine-1-carboxylate

- Starting material : tert-Butyl 4-oxopiperidine-1-carboxylate.

- Fluorination : Treat with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in CH₂Cl₂ at −78°C → 0°C.

- Yield : 68–72%.

- Key data :

Step 2: Phenoxy Group Installation

- Substitution : React tert-butyl 3,3-difluoropiperidine-1-carboxylate with 4-bromo-2-cyanophenol under Mitsunobu conditions:

- Key data :

Step 3: Miyaura Borylation

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total yield | 34–39% | 55–60% |

| Purification steps | 3 | 2 |

| Boronate stability | Moderate | High |

| Scalability | Limited | Preferred |

Route 2 is advantageous due to:

Critical Reaction Optimization

Fluorination Efficiency

Characterization Data

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce amines or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and specialty chemicals .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group, dioxaborolane moiety, and difluoropiperidine ring can participate in various binding interactions with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Boronic Ester-Containing Piperidine Derivatives

(a) tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS 1310383-45-9)

- Structural Differences: Lacks the 3,3-difluoro substitution on the piperidine ring. Features a phenoxymethyl group instead of a direct phenoxy linkage.

- Physicochemical Properties: Molecular formula: C₂₃H₃₆BNO₅; molar mass: 417.35 g/mol; density: ~1.09 g/cm³; boiling point: ~512°C .

- The phenoxymethyl spacer may decrease conjugation efficiency in cross-coupling reactions compared to the target compound’s direct phenoxy linkage .

(b) tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

- Structural Differences: Contains a 5,6-dihydropyridine (unsaturated) ring instead of a fully saturated piperidine. Lacks the cyano and difluoro substituents.

- Synthetic Utility: The unsaturated ring may participate in Diels-Alder reactions, unlike the target compound. Reduced steric bulk from missing fluorine and cyano groups could improve reactivity in certain coupling conditions .

Fluorinated Piperidine Derivatives

(a) tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)

- Structural Differences: Substituted with a 3,4-difluorobenzylamino group instead of a boronic ester- and cyano-substituted phenoxy group.

- Bioactivity Relevance :

(b) tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS 914988-10-6; Similarity: 0.92)

- Structural Differences: Contains a 4-oxo group and 3-cyano substitution on the piperidine ring. Lacks the boronic ester and fluorine atoms.

- Electronic Effects: The ketone group increases polarity, while the cyano group at C3 may influence ring puckering. Suitable for nucleophilic additions at the carbonyl but incompatible with cross-coupling chemistry .

Piperidine Carbamates with Heteroatom Substituents

(a) tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Structural Differences: Features a chloropyrazinyl substituent instead of the boronic ester-phenoxy system.

- Applications :

- Chloropyrazine moieties are prevalent in kinase inhibitors. The absence of fluorine and boronic ester restricts its role to electrophilic aromatic substitution rather than coupling reactions .

Actividad Biológica

Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate (CAS: 1292317-57-7) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a piperidine ring and a boron-containing moiety, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on cellular pathways involved in cancer proliferation and metastasis. The presence of the cyano group and boron atom may enhance its reactivity and binding affinity to target proteins.

Anticancer Properties

Recent studies suggest that tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-difluoropiperidine-1-carboxylate exhibits promising anticancer activity:

- Cell Proliferation Inhibition :

- Selectivity :

- Mechanistic Insights :

Pharmacokinetics

The pharmacokinetic profile of the compound reveals important insights into its bioavailability and clearance:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration .

Toxicity Profile

In toxicity assessments using Kunming mice:

- No acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Study on MDA-MB-231 Cells

In a controlled study involving BALB/c nude mice inoculated with MDA-MB-231 cells:

- Treatment with the compound resulted in significant inhibition of lung metastasis compared to known therapies like TAE226 . This suggests potential as a novel therapeutic agent for aggressive breast cancers.

Comparative Analysis with Standard Treatments

The compound's efficacy was compared with standard chemotherapeutics such as 5-Fluorouracil (5-FU):

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Tert-butyl Compound | 0.126 | High |

| 5-FU | 17.02 | Low |

This table illustrates the superior selectivity and potency of tert-butyl 4-(2-cyano...) over traditional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.